2-benzyl-5-[(2-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
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Overview
Description
2-benzyl-5-[(2-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound that belongs to the class of imidazoquinazolines. This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, and a methylsulfanyl group attached to an imidazoquinazoline core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-benzyl-5-[(2-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazoquinazoline core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.
Attachment of the fluorophenyl group: This can be done through a nucleophilic substitution reaction using a fluorophenyl derivative.
Addition of the methylsulfanyl group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-benzyl-5-[(2-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium or platinum.
Scientific Research Applications
2-benzyl-5-[(2-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-benzyl-5-[(2-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-benzyl-5-[(2-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one can be compared with other similar compounds, such as:
Imidazoquinazolines: These compounds share the imidazoquinazoline core but differ in the functional groups attached, leading to variations in their chemical and biological properties.
Fluorophenyl derivatives: Compounds with fluorophenyl groups may have similar chemical reactivity but different biological activities depending on the other functional groups present.
Methylsulfanyl derivatives: These compounds contain a methylsulfanyl group, which can influence their chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that make it valuable for various research applications.
Properties
IUPAC Name |
2-benzyl-5-[(2-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3OS/c25-19-12-6-4-10-17(19)15-30-24-27-20-13-7-5-11-18(20)22-26-21(23(29)28(22)24)14-16-8-2-1-3-9-16/h1-13,21H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKYYUUQQQUZCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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